molecular formula C14H32N3O3P B12562364 Diethyl [(1,5,9-triazacyclododecan-1-yl)methyl]phosphonate CAS No. 144003-31-6

Diethyl [(1,5,9-triazacyclododecan-1-yl)methyl]phosphonate

Cat. No.: B12562364
CAS No.: 144003-31-6
M. Wt: 321.40 g/mol
InChI Key: RVUSERSKGBFCFO-UHFFFAOYSA-N
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Description

Diethyl [(1,5,9-triazacyclododecan-1-yl)methyl]phosphonate is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a phosphonate group attached to a triazacyclododecane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl [(1,5,9-triazacyclododecan-1-yl)methyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable precursor containing the triazacyclododecane moiety. . The reaction is carried out in a solvent mixture of water and ethanol, and the product is obtained with high regioselectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Diethyl [(1,5,9-triazacyclododecan-1-yl)methyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while reduction can produce phosphines .

Mechanism of Action

The mechanism of action of diethyl [(1,5,9-triazacyclododecan-1-yl)methyl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions, making it an effective chelating agent. This property is exploited in various applications, including metal ion sequestration and catalysis . Additionally, the triazacyclododecane ring can interact with biological macromolecules, influencing their structure and function .

Properties

CAS No.

144003-31-6

Molecular Formula

C14H32N3O3P

Molecular Weight

321.40 g/mol

IUPAC Name

1-(diethoxyphosphorylmethyl)-1,5,9-triazacyclododecane

InChI

InChI=1S/C14H32N3O3P/c1-3-19-21(18,20-4-2)14-17-12-6-10-15-8-5-9-16-11-7-13-17/h15-16H,3-14H2,1-2H3

InChI Key

RVUSERSKGBFCFO-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CN1CCCNCCCNCCC1)OCC

Origin of Product

United States

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